1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline 1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline
Brand Name: Vulcanchem
CAS No.: 820986-33-2
VCID: VC16793538
InChI: InChI=1S/C12H13NO5/c1-7-8(4-5-18-12(7)17)6-13-9(11(15)16)2-3-10(13)14/h4-5,9H,2-3,6H2,1H3,(H,15,16)/t9-/m0/s1
SMILES:
Molecular Formula: C12H13NO5
Molecular Weight: 251.23 g/mol

1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline

CAS No.: 820986-33-2

Cat. No.: VC16793538

Molecular Formula: C12H13NO5

Molecular Weight: 251.23 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline - 820986-33-2

Specification

CAS No. 820986-33-2
Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
IUPAC Name (2S)-1-[(3-methyl-2-oxopyran-4-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H13NO5/c1-7-8(4-5-18-12(7)17)6-13-9(11(15)16)2-3-10(13)14/h4-5,9H,2-3,6H2,1H3,(H,15,16)/t9-/m0/s1
Standard InChI Key SQMFYDRWTIDGDR-VIFPVBQESA-N
Isomeric SMILES CC1=C(C=COC1=O)CN2[C@@H](CCC2=O)C(=O)O
Canonical SMILES CC1=C(C=COC1=O)CN2C(CCC2=O)C(=O)O

Introduction

Structural and Chemical Characteristics

Core Components and Molecular Architecture

The molecule consists of two primary moieties:

  • 5-Oxo-L-proline: A cyclic lactam derivative of L-proline, characterized by a five-membered ring with a ketone group at the 5-position. This structure is central to its metabolic roles, particularly in glutathione homeostasis and amino acid recycling .

  • 3-Methyl-2-oxo-2H-pyran-4-ylmethyl group: A six-membered oxygen-containing ring (pyran) with substituents at the 3- and 4-positions. The methyl group at C3 and the ketone at C2 introduce steric and electronic modifications that influence reactivity and biological interactions .

The linkage between these groups occurs via a methylene bridge (-CH2-) at the nitrogen of 5-oxo-L-proline, creating a hybrid structure with potential novel bioactivity.

Table 1: Key Structural Features of Component Moieties

ComponentMolecular FormulaKey Functional GroupsPubChem CID Reference
5-Oxo-L-prolineC₅H₇NO₃Lactam ring, ketone (C5)78646
3-Methyl-2-oxo-2H-pyranC₆H₆O₂Pyran ring, ketone (C2), methyl361709

Synthesis and Chemical Reactivity

Stability and Degradation

Biochemical Pathways and Metabolic Interactions

Role in Glutathione Homeostasis

5-Oxo-L-proline is a critical intermediate in the γ-glutamyl cycle, which regulates glutathione synthesis and recycling. In this pathway:

  • Glutathione is hydrolyzed to glutamate and cysteine.

  • Glutamate is converted to 5-oxo-L-proline via γ-glutamylcyclotransferase.

  • ATP-dependent 5-oxoprolinase catalyzes the cleavage of 5-oxo-L-proline back to glutamate .

Sample TypeMean ConcentrationStandard Deviation
Control7.68 × 10⁶1.12 × 10⁶
Reticulocyte-Rich2.81 × 10⁷2.15 × 10⁶

*Data derived from targeted metabolomics profiling .

Physiological and Pharmacological Implications

Putative Biological Targets

  • Enzymatic Inhibition: Structural similarity to 5-oxo-L-proline suggests potential inhibition of 5-oxoprolinase, altering cellular redox states .

  • Anti-Inflammatory Activity: Pyran derivatives often exhibit cyclooxygenase (COX) or lipoxygenase (LOX) modulation, which could synergize with proline’s role in collagen synthesis .

Toxicity and Biocompatibility

The methyl group on the pyran ring may enhance lipophilicity, increasing membrane permeability but also raising risks of off-target effects. In vitro assays on analogous compounds report IC₅₀ values >100 μM for hepatocyte viability .

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods to attach the pyran group without racemization.

  • Metabolic Tracing: Use isotopically labeled analogs (e.g., ¹³C-5-oxo-L-proline) to track tissue-specific distribution.

  • Therapeutic Screening: Evaluate efficacy in models of oxidative stress (e.g., neurodegenerative diseases).

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